molecular formula C20H15FN4O2 B2979944 4-fluoro-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide CAS No. 847388-05-0

4-fluoro-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide

Cat. No. B2979944
CAS RN: 847388-05-0
M. Wt: 362.364
InChI Key: AKCRHCWBTFHMAY-UHFFFAOYSA-N
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Description

“4-fluoro-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide” is a compound that falls under the category of nitrogen heterocycles . These heterocyclic rings are found almost invariably in living systems ranging from the tiniest prokaryotes to the largest eukaryotes . Many drugs contain these moieties at their cores .


Synthesis Analysis

The synthesis of such compounds has seen advancements in recent years . Various methodologies have been developed for the synthesis of various derivatives of these scaffolds . The review focuses on the synthesis of various derivatives of these scaffolds by a wide range of methodologies for the last decade .


Molecular Structure Analysis

The molecular structure of such compounds is quite complex. The optimized molecular structure and its molecular orbital [highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO)] were obtained by the b3lyp/6–31G method .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can vary. For instance, the IR Spectrum of similar compounds exhibited characteristic absorption bands (cm-1) at 3400, 3485 (NH2), 3214 (N-H), 3012 (C-H, Aromatic), 1644 (C=N), 1462 (C=C, Ar) .

Scientific Research Applications

Medical Imaging Applications

The synthesis and biological evaluation of fluoroethoxy and fluoropropoxy substituted compounds, including imidazo[1,2-a]pyrimidines, have demonstrated high in vitro affinity and selectivity for peripheral benzodiazepine receptors (PBRs), compared with central benzodiazepine receptors (CBRs). These compounds, particularly [18F] labeled imidazo[1,2-a]pyridines, were proposed for the study of PBR expression in neurodegenerative disorders using positron emission tomography (PET) (Fookes et al., 2008).

Antimicrobial and Antiproliferative Activities

The synthesis of novel heterocycles, including imidazo[1,2-a]pyrimidines, and their antimicrobial and antiproliferative activities were explored. These compounds were subjected to molecular docking and computational studies to assess their biological efficacy, showing promising results against various pathogens and cancer cell lines (Fahim et al., 2021).

Fluorescent Sensor for Zinc Ions

A study demonstrated the synthesis of imidazo[1,2-a]pyrimidines via A3 coupling and 6-endo-dig cyclization using copper oxide nanoparticles. Among these compounds, a specific imidazo[1,2-a]pyrimidine derivative acted as a fluorescent sensor for zinc ions, with a detection limit significantly lower than the WHO's maximum allowable concentration in drinking water, highlighting its potential in environmental monitoring (Rawat & Rawat, 2018).

Mechanism of Action

While the specific mechanism of action for “4-fluoro-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide” is not mentioned in the retrieved papers, compounds in this category are quite important due to their ability to bind with various living systems .

Future Directions

The potential of various derivatives of these skeletons to be used not only as drugs, but also as organoelectronic materials; fluorescent materials, etc. cannot be ignored . This suggests that there is a wide scope for future research and development in this area.

properties

IUPAC Name

4-fluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN4O2/c1-27-18-8-5-14(17-12-25-10-2-9-22-20(25)24-17)11-16(18)23-19(26)13-3-6-15(21)7-4-13/h2-12H,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKCRHCWBTFHMAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide

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